

# Impact of media components on colistin methanesulfonate activity

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## Compound of Interest

Compound Name: Colistin methanesulfonate

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## Technical Support Center: Colistin Methanesulfonate Activity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **colistin methanesulfonate** (CMS). The information addresses common issues encountered during in vitro experiments and offers guidance on best practices.

### Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for CMS?

A1: Inconsistent MIC results are a common issue when working with CMS. This variability is primarily due to the fact that CMS is an inactive prodrug that hydrolyzes into its active form, colistin.<sup>[1][2][3][4]</sup> The rate of this conversion is influenced by several factors, including time, temperature, pH, and the specific components of the testing medium.<sup>[1]</sup> During a typical 16-20 hour incubation for a broth microdilution (BMD) assay, a significant and variable amount of CMS can convert to colistin, leading to fluctuations in the effective drug concentration and, consequently, the MIC.<sup>[1]</sup>

Q2: How stable is CMS in Mueller-Hinton Broth (MHB)?

A2: CMS is unstable in MHB at a standard incubation temperature of 37°C.[1] Studies have shown that a substantial percentage of CMS hydrolyzes to colistin over a typical incubation period. For example, one study reported that approximately 30% of the initial CMS concentration converted to colistin after 4 hours in cation-adjusted MHB.[1] This conversion continues throughout the full incubation period of an MIC test.[1] In contrast, CMS shows greater stability at lower temperatures, with minimal conversion to colistin at 4°C for up to two days.[5][6]

Q3: Can I prepare and store stock solutions of CMS in my test medium?

A3: It is strongly recommended to prepare fresh solutions of CMS in the test medium immediately before each experiment.[1] Storing stock solutions, especially at room temperature or 4°C for extended periods, is not advised.[1] Hydrolysis is rapid at 37°C, and even at 4°C, CMS will eventually convert to colistin, albeit at a slower rate.[1][7]

Q4: Does the source of CMS affect experimental outcomes?

A4: Yes, CMS from different commercial suppliers can exhibit different stability profiles and may contain varying initial amounts of colistin.[1] It is crucial to use a consistent source of CMS throughout a series of experiments and to be aware of potential lot-to-lot variability.

Q5: What is the recommended method for colistin susceptibility testing?

A5: The reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing is the broth microdilution (BMD) method.[8][9] Methods such as disk diffusion (DD) and gradient diffusion tests are not recommended due to the poor diffusion of the large colistin molecule in agar, which leads to inaccurate and unreliable results.[8][9][10]

## Troubleshooting Guide

Issue: High variability in MIC results between experiments.

- Possible Cause: Inconsistent hydrolysis of CMS to colistin.
- Troubleshooting Steps:

- Prepare Fresh Solutions: Always prepare CMS solutions fresh for each experiment.[\[1\]](#)
- Standardize Incubation Time: Ensure a consistent incubation time for all assays.
- Control Temperature: Maintain a constant and accurate incubation temperature (e.g., 37°C).
- Check Media pH: The pH of the MHB should be between 7.2 and 7.4. An altered pH can affect the rate of CMS hydrolysis.[\[1\]](#)
- Use Colistin Sulfate: For all in vitro susceptibility testing, it is recommended to use colistin sulfate, the active form of the drug, to avoid the issue of variable hydrolysis.[\[2\]](#)[\[8\]](#)

Issue: Higher than expected MIC values for susceptible strains.

- Possible Cause 1: Presence of antagonistic ions in the media.
- Troubleshooting Steps:
  - Cation Concentration: Divalent cations, particularly  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ , can antagonize the activity of colistin.[\[11\]](#)[\[12\]](#)[\[13\]](#) Standard cation-adjusted Mueller-Hinton Broth (CAMHB) has lower concentrations of these ions than what is found in physiological conditions like interstitial fluid.[\[11\]](#) Be aware that media with higher cation concentrations, such as artificial urine, can significantly increase colistin MICs for some bacteria.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Possible Cause 2: Binding of colistin to plasticware.
- Troubleshooting Steps:
  - Low-Binding Plates: Colistin is a cationic molecule that can adhere to the negatively charged surfaces of standard polystyrene microtiter plates.[\[2\]](#) Using plates made of low-protein-binding materials can mitigate this issue.
  - Use of Surfactants (with caution): The addition of a surfactant like Polysorbate-80 (Tween 80) has been suggested to prevent the binding of colistin to microtiter plates.[\[8\]](#) However, this is not approved by CLSI or EUCAST guidelines as Tween 80 may have its own mild antibacterial activity and could potentially act synergistically with colistin.[\[8\]](#)[\[15\]](#)

## Data Presentation

Table 1: Impact of Media and Temperature on CMS Stability

Medium	Temperature	Observation	Reference
Water	4°C	Stable for up to 2 days with no colistin formation.	[5][6]
Water	37°C	CMS peaks in SAX-HPLC disappeared almost completely after 12 hours.	[5][6]
Isotonic Phosphate Buffer (pH 7.4)	37°C	Rapid formation of colistin within 24 to 48 hours.	[5][6][16]
Human Plasma	37°C	Rapid formation of colistin within 24 to 48 hours.	[5][6][16]
Mueller-Hinton Broth	37°C	No formation of colistin detected within 30 minutes.	[5][6][16]
Cation-Adjusted MHB	37°C	~30% conversion to colistin after 4 hours.	[1]

Table 2: Effect of Cations on Colistin MIC against E. coli

Medium	Key Components	Median MIC (mg/L) for mcr-1 positive E. coli	Median MIC (mg/L) for colistin-susceptible E. coli	Reference
CAMHB	Standard Cations	8	0.5	<a href="#">[14]</a>
Artificial Urine	Higher divalent cations, acidic pH	64	0.5	<a href="#">[13]</a> <a href="#">[14]</a>
Heat-Inactivated Human Serum	Physiological proteins and ions	8	0.5	<a href="#">[14]</a>

## Experimental Protocols

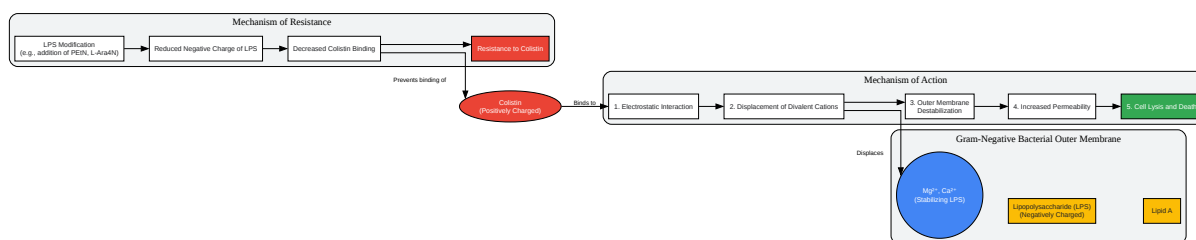
### Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing

This protocol is based on CLSI and EUCAST recommendations.

- Preparation of Colistin Sulfate Stock Solution:
  - Use colistin sulfate for all in vitro testing.
  - Prepare a stock solution of high concentration (e.g., 1,000 mg/L) in sterile deionized water.
  - Store the stock solution at -70°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
- Preparation of Microtiter Plates:
  - Use sterile 96-well microtiter plates. Low-binding plates are recommended.
  - Prepare serial two-fold dilutions of the colistin sulfate stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate wells. The final volume in each well should be 50 µL.
  - The final concentrations should typically range from 0.06 to 64 mg/L.

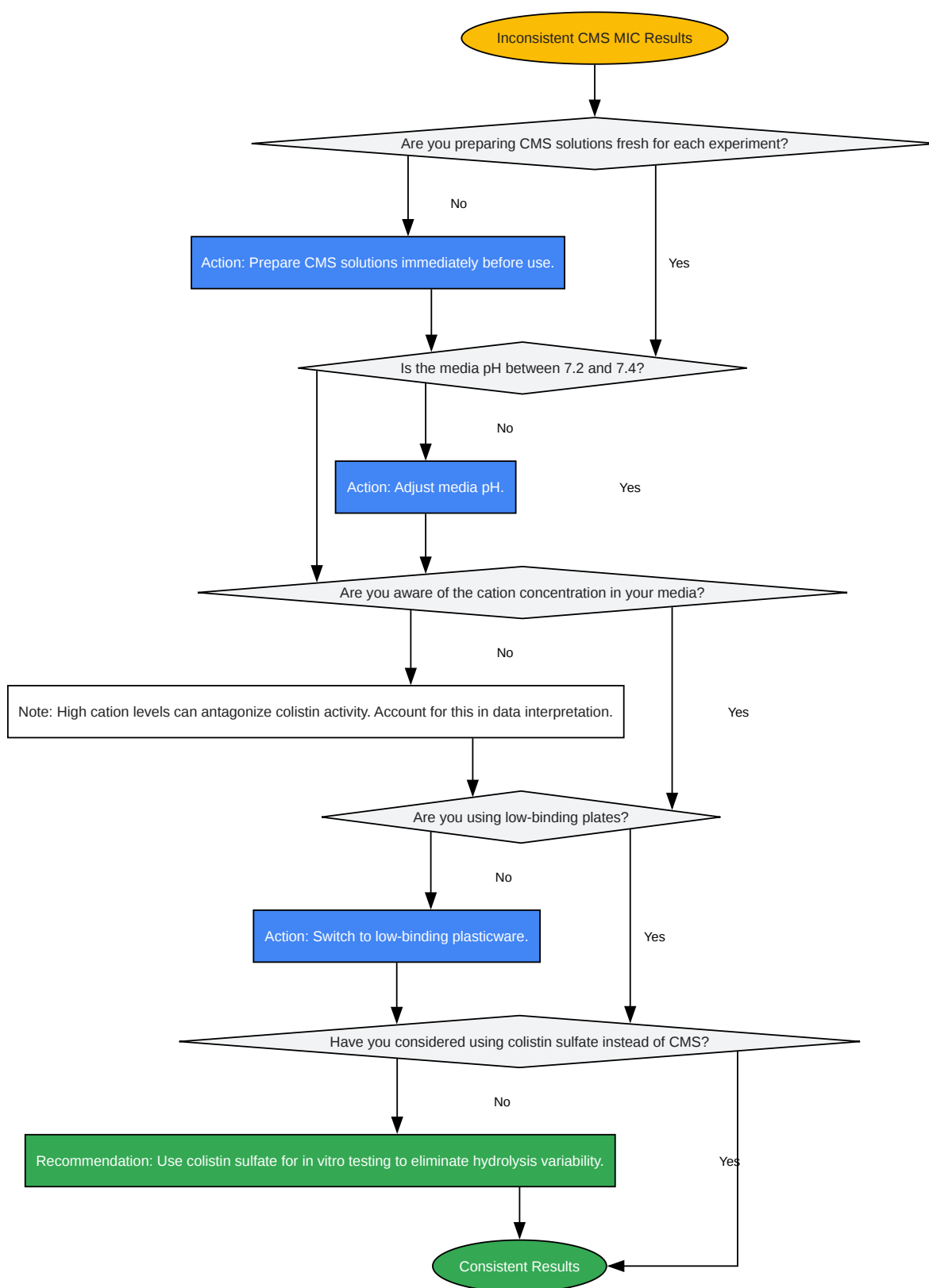
- Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies.
  - Suspend the colonies in a sterile saline solution (0.85% NaCl).
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Add 50  $\mu$ L of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100  $\mu$ L.
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.
- Reading the MIC:
  - The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
  - Use a reading aid, such as a viewing box, against a dark background.
- Quality Control:
  - Perform quality control with each batch of tests using reference strains such as *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853.[\[8\]](#)
  - For detecting colistin resistance, it is also advised to include a colistin-resistant strain like *E. coli* NCTC 13846 (*mcr-1* positive).[\[8\]](#)

## Visualizations



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Caption: Mechanism of action of colistin and a common mechanism of resistance.



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Caption: Troubleshooting workflow for inconsistent CMS MIC results.



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